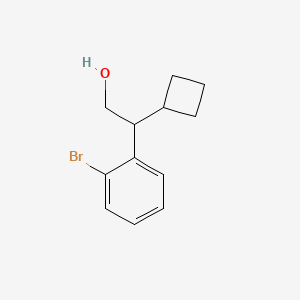

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclobutyl ring via an ethan-1-ol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol typically involves the coupling of 2-bromophenyl derivatives with cyclobutyl-containing intermediates. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bromophenyl group and the cyclobutyl moiety . The reaction conditions often include the use of organoboron reagents, such as boronic acids or esters, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-(2-bromophenyl)-2-cyclobutylethanal.

Reduction: Formation of 2-phenyl-2-cyclobutylethan-1-ol.

Substitution: Formation of 2-(2-substituted phenyl)-2-cyclobutylethan-1-ol derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring may influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Bromophenylacetonitrile: Shares the bromophenyl group but differs in the presence of a nitrile group instead of a cyclobutyl ring.

2-(2-Bromophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutyl ring.

Uniqueness

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to its combination of a bromophenyl group with a cyclobutyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol, with the molecular formula C12H15BrO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a cyclobutyl group attached to an ethanolic backbone, with a bromophenyl substituent. This unique structure may influence its interaction with biological targets, such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Antioxidant Activity : The presence of the bromophenyl moiety may confer antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Initial findings indicate that it may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular signaling processes.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and leading to downstream effects in cellular signaling.

- Enzyme Interaction : It may act as an inhibitor of enzymes critical for various metabolic processes, impacting pathways such as inflammation and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Antioxidant | Potential to reduce oxidative stress | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Case Study: Antimicrobial Activity

A study conducted on various derivatives of bromophenyl compounds indicated that this compound showed significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The derivatives of this compound are being explored for enhanced biological activity and specificity towards various targets.

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Detailed studies focusing on:

- Pharmacodynamics and Pharmacokinetics : Understanding how the compound behaves in biological systems.

- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : Identifying specific molecular targets and pathways affected by this compound.

Q & A

Q. Basic: What are the most reliable synthetic routes for preparing 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol with high purity?

Methodological Answer:

The synthesis typically involves bromination of a phenylcyclobutyl precursor followed by reduction. For example:

- Step 1: Brominate 2-phenylcyclobutyl ketone using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the ortho position .

- Step 2: Reduce the ketone intermediate to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Critical Consideration:

Ensure anhydrous conditions during reduction to avoid side reactions. Confirm regioselectivity of bromination using ¹H NMR (deuterated chloroform, 400 MHz) to verify the bromine substitution pattern .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is required:

- Structural Confirmation:

- Purity Assessment:

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 257.06 g/mol) .

Advanced Tip:

For stereochemical analysis, employ NOESY NMR to study spatial interactions between the cyclobutyl and bromophenyl groups .

Q. Basic: How can researchers screen the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values can highlight potency .

- Cell-Based Studies: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Molecular Docking: Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .

Data Interpretation:

Compare results with analogs (e.g., 2-(4-Bromophenyl) derivatives) to assess positional effects of bromine on activity .

Q. Advanced: How does the cyclobutyl ring influence the compound’s reactivity and conformational stability?

Methodological Answer:

- Ring Strain Analysis:

The cyclobutyl group introduces angle strain (~25 kcal/mol), increasing reactivity in ring-opening reactions. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model strain energy . - Conformational Studies:

X-ray crystallography (Mo-Kα radiation, 291 K) reveals a puckered cyclobutyl ring, creating steric hindrance with the bromophenyl group. This affects nucleophilic substitution kinetics .

Experimental Validation:

Monitor ring stability under thermal stress (TGA/DSC) or acidic conditions (HCl/EtOH) .

Q. Advanced: What mechanisms explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom enables Suzuki-Miyaura couplings:

- Catalytic System: Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C .

- Intermediate Trapping: Isolate the palladium complex via freeze-drying and characterize by XPS to confirm oxidative addition .

Challenges:

Steric hindrance from the cyclobutyl group may reduce coupling efficiency. Mitigate by using bulky ligands (XPhos) .

Q. Advanced: How can contradictory data on the compound’s solubility and stability be resolved?

Methodological Answer:

Conflicting reports often arise from:

Properties

CAS No. |

1597199-14-8 |

|---|---|

Molecular Formula |

C12H15BrO |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2-cyclobutylethanol |

InChI |

InChI=1S/C12H15BrO/c13-12-7-2-1-6-10(12)11(8-14)9-4-3-5-9/h1-2,6-7,9,11,14H,3-5,8H2 |

InChI Key |

ZPSVJWVKMSMYCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CO)C2=CC=CC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.